

Application Notes & Protocols: "Antimicrobial Agent-22" Delivery Systems for Targeted Cancer Therapy

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Compound of Interest

Compound Name: *Antimicrobial agent-22*

Cat. No.: *B12377250*

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Introduction

"Antimicrobial Agent-22" is a novel synthetic compound demonstrating significant antimicrobial and cytotoxic properties. Its therapeutic potential, however, is hampered by poor aqueous solubility and non-specific cytotoxicity. To overcome these limitations, targeted delivery systems, such as nanoparticles and liposomes, have been developed. These formulations are designed to enhance the bioavailability of Agent-22, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues, thereby increasing efficacy while minimizing systemic toxicity. This document provides detailed protocols for the preparation, characterization, and evaluation of "Antimicrobial Agent-22" loaded delivery systems.

Data Presentation: Comparative Analysis of Delivery Systems

The following tables summarize the key quantitative data from characterization and in vitro efficacy studies of various "Antimicrobial Agent-22" formulations.

Table 1: Physicochemical Characterization of "Antimicrobial Agent-22" Formulations

Formulation ID	Delivery System	Average Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading (%)
PLGA						
A22-NP-01	Nanoparticles	155 ± 5.2	0.12 ± 0.02	-25.4 ± 1.5	85.2 ± 3.1	8.1 ± 0.5
Folic Acid-PLGA NP						
A22-NP-02		165 ± 6.8	0.15 ± 0.03	-22.1 ± 1.8	82.5 ± 2.9	7.8 ± 0.4
Liposomes						
A22-LIP-01	(DSPC/Chol)	110 ± 4.1	0.09 ± 0.01	-15.8 ± 2.1	92.1 ± 2.5	5.5 ± 0.3
A22-LIP-02	PEGylated Liposomes	125 ± 5.5	0.11 ± 0.02	-12.5 ± 1.9	90.5 ± 2.8	5.2 ± 0.2

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Cytotoxicity (IC50) of "Antimicrobial Agent-22" Formulations against MCF-7 Breast Cancer Cells (72h incubation)

Formulation	IC50 (µg/mL)
Free "Antimicrobial Agent-22"	15.8 ± 1.2
A22-NP-01 (PLGA NP)	10.5 ± 0.9
A22-NP-02 (Folic Acid-PLGA NP)	5.2 ± 0.6
A22-LIP-01 (Liposomes)	9.8 ± 0.8
A22-LIP-02 (PEGylated Liposomes)	8.5 ± 0.7
Blank Nanoparticles/Liposomes	> 100

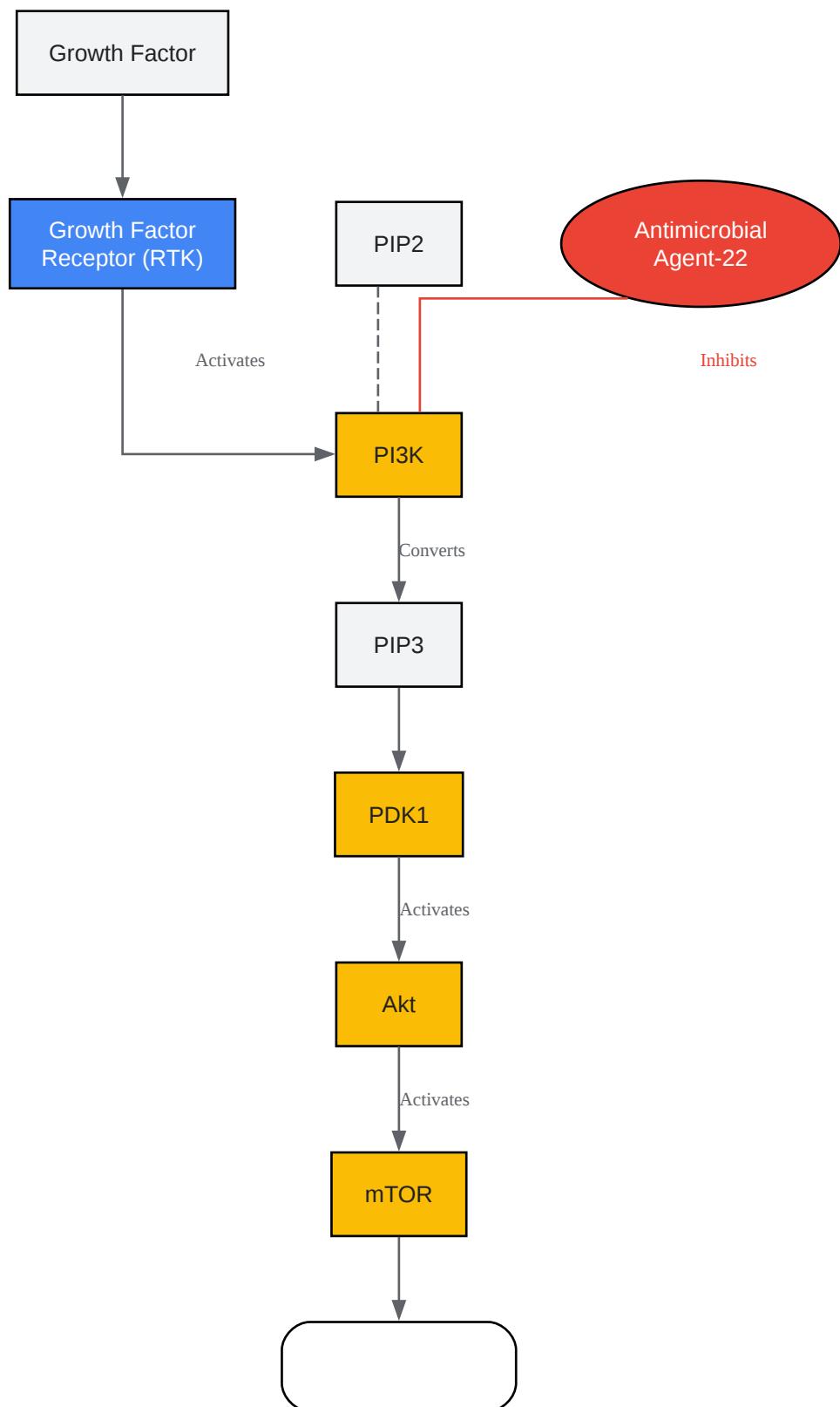
Data are presented as mean ± standard deviation (n=3).

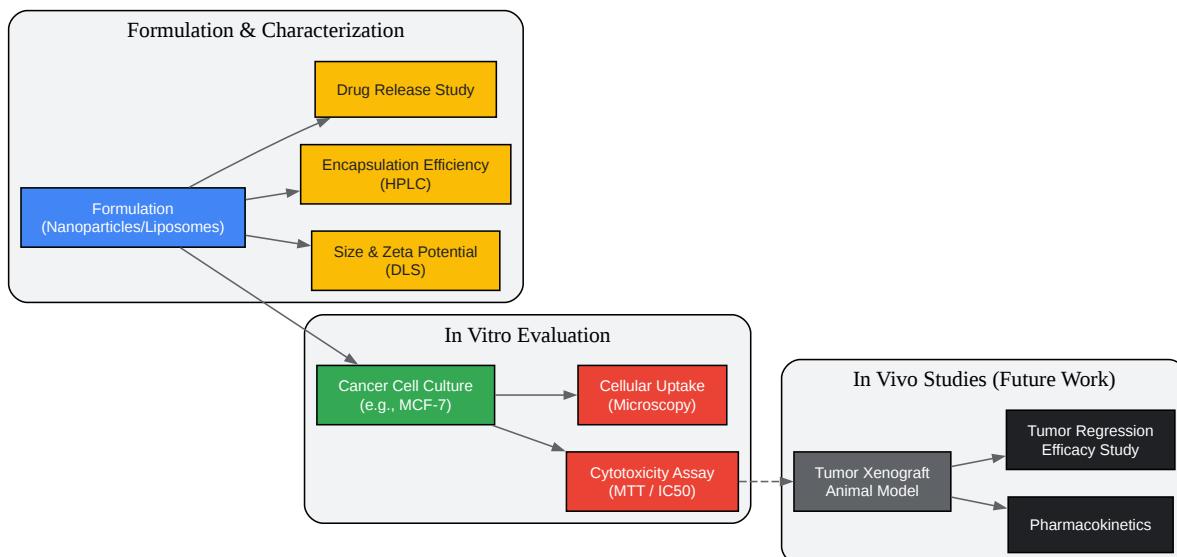
Table 3: In Vitro Drug Release Profile in PBS (pH 7.4) with 0.5% Tween 80

Time (hours)	A22-NP-01 Cumulative Release (%)	A22-LIP-01 Cumulative Release (%)
1	5.1 ± 0.4	3.2 ± 0.3
4	15.6 ± 1.1	10.5 ± 0.9
12	35.8 ± 2.5	28.9 ± 2.1
24	55.2 ± 3.1	45.1 ± 2.8
48	78.9 ± 4.0	65.7 ± 3.5
72	85.4 ± 3.8	72.3 ± 3.1

Data are presented as mean ± standard deviation (n=3).

Signaling Pathway and Experimental Workflow





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